3,4-Dihydroxyphenylacetone

Description

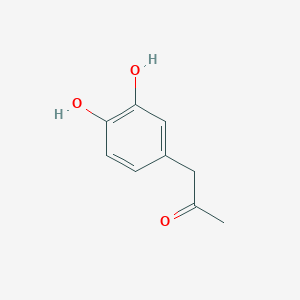

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXBETDGCMQLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179739 | |

| Record name | 2-Propanone, 1-(3,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-44-8 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-(3,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxyphenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYPHENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161KA24ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxyphenylacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dihydroxyphenylacetone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylacetone, a significant metabolite in catecholamine pathways, has garnered considerable interest within the scientific community. This technical guide provides a comprehensive overview of its core chemical properties, structural details, and its role in biological systems, particularly in the context of dopamine (B1211576) metabolism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields, offering detailed data, experimental insights, and visual representations of its metabolic context.

Chemical and Physical Properties

This compound, also known as 1-(3,4-dihydroxyphenyl)propan-2-one, is a phenolic compound with the chemical formula C₉H₁₀O₃.[1][2] It is characterized by a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, and an acetone (B3395972) group attached to the ring via a methylene (B1212753) bridge. The presence of the catechol group and the ketone functionality dictates its chemical reactivity and biological activity.

Identifiers and Descriptors

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-2-one | [2][3] |

| CAS Number | 2503-44-8 | [1][4] |

| Chemical Formula | C₉H₁₀O₃ | [1][2][4] |

| Molecular Weight | 166.17 g/mol | [1][2][5] |

| SMILES String | CC(=O)CC1=CC(=C(C=C1)O)O | [1][4] |

| InChI Key | JQXBETDGCMQLMK-UHFFFAOYSA-N | [1][4] |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to very dark brown powder | [1][6] |

| Melting Point | -30 °C (decomposition) | [5][7] |

| Boiling Point | 170-173 °C at 0.3 Torr | [7] |

| Solubility | Soluble in DMF (30 mg/mL), DMSO (20 mg/mL), Ethanol (30 mg/mL), and PBS (pH 7.2, 10 mg/mL). Slightly soluble in chloroform (B151607) and methanol (B129727). Soluble in water (8.896e+004 mg/L at 25 °C, estimated). | [4][7][8] |

| pKa | 9.59 ± 0.10 (Predicted) | [7] |

| XlogP3 | 0.60 (Estimated) | [8] |

Chemical Structure

The structure of this compound comprises a catechol nucleus attached to a propan-2-one moiety. This structure is fundamental to its chemical behavior, including its potential for oxidation at the catechol ring and reactions involving the ketone group.

graph chemical_structure {

layout=neato;

node [shape=plaintext];

edge [style=bold];

// Benzene (B151609) ring

C1 [pos="0,1!", label="C"];

C2 [pos="-0.87,0.5!", label="C"];

C3 [pos="-0.87,-0.5!", label="C"];

C4 [pos="0,-1!", label="C"];

C5 [pos="0.87,-0.5!", label="C"];

C6 [pos="0.87,0.5!", label="C"];

// Double bonds in the ring

C1 -- C2;

C2 -- C3;

C3 -- C4 [style=dashed];

C4 -- C5;

C5 -- C6 [style=dashed];

C6 -- C1;

// Substituents

C1 -- C7 [pos="0,2!", label="CH₂"];

C7 -- C8 [pos="-0.5,2.8!", label="C"];

C8 -- O1 [pos="-0.2,3.6!", label="O"];

C8 -- C9 [pos="-1.5,2.8!", label="CH₃"];

C3 -- O2 [pos="-1.74,-1!", label="OH"];

C4 -- O3 [pos="0,-2!", label="OH"];

// Invisible nodes for double bond representation

node [shape=point, width=0, height=0];

p1 [pos="-0.435,0.75!"];

p2 [pos="-0.435,-0.75!"];

p3 [pos="0.435,0!"];

p4 [pos="-0.35,3.2!"];

// Double bond edges

edge [style=solid];

C1 -- C6;

C2 -- C3;

C4 -- C5;

C8 -- O1 [len=0.5];

}

Caption: Simplified Dopamine Metabolism Pathway.

Experimental Protocols

Synthesis

A general approach for the synthesis of such compounds often involves:

-

Protection of the catechol group: To prevent oxidation during subsequent reactions, the hydroxyl groups are typically protected, for example, as methyl or benzyl (B1604629) ethers.

-

Chain elongation: Introduction of the three-carbon side chain. This could be achieved through various organic reactions such as aldol (B89426) condensation or Grignard reactions with appropriate precursors.

-

Functional group manipulation: Conversion of the side chain to the desired acetonyl group.

-

Deprotection: Removal of the protecting groups to yield the final product.

Purification

Purification of this compound would likely involve standard chromatographic techniques.

Methodology: Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh).

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be used to elute the compound. The polarity of the solvent system would be optimized based on thin-layer chromatography (TLC) analysis.

-

Procedure:

-

The crude product is dissolved in a minimal amount of the mobile phase.

-

The solution is loaded onto a pre-packed silica gel column.

-

The column is eluted with the chosen solvent system.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of this compound.

Methodology: Reversed-Phase HPLC (RP-HPLC)

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape and suppress ionization of phenolic hydroxyls).

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Program: A linear gradient from a low percentage of Solvent B to a high percentage over a set time (e.g., 5% to 95% B in 20 minutes) is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 280 nm for phenolic compounds).[4]

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 166.17

-

Key Fragments: The mass spectrum would likely show fragments corresponding to the loss of the acetyl group (CH₃CO) and cleavage of the side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp peak around 1715 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O stretch (phenol): A peak around 1200-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR:

-

Aromatic protons: Signals in the region of 6.5-7.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Methylene protons (-CH₂-): A singlet around 3.6 ppm.

-

Methyl protons (-CH₃): A singlet around 2.1 ppm.

-

Hydroxyl protons (-OH): Broad singlets that are exchangeable with D₂O, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR:

-

Carbonyl carbon (C=O): A signal in the downfield region, typically >200 ppm.

-

Aromatic carbons: Signals in the range of 110-150 ppm. The carbons attached to the hydroxyl groups will be the most downfield among the aromatic signals.

-

Methylene carbon (-CH₂-): A signal around 45-55 ppm.

-

Methyl carbon (-CH₃): A signal in the upfield region, around 25-35 ppm.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of a sample for the presence and quantity of this compound.

Caption: Experimental Workflow for the Analysis of this compound.

Conclusion

This compound is a molecule of significant interest due to its role as a metabolite and its structural features. This technical guide has summarized its key chemical and physical properties, provided insights into its biological context, and outlined relevant experimental methodologies for its synthesis, purification, and analysis. The provided data and visualizations are intended to support further research and development efforts involving this compound. A deeper understanding of its chemistry and biology will be crucial for advancing our knowledge in areas such as neurochemistry, drug metabolism, and toxicology.

References

- 1. 3,4-Dihydroxyphenylacetaldehyde potentiates the toxic effects of metabolic stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxyacetophenone [webbook.nist.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 2503-44-8 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dihydroxyphenylacetone (CAS: 2503-44-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylacetone (DHPA), also known as 1-(3,4-dihydroxyphenyl)-2-propanone, is a catechol-containing ketone and a significant metabolite in several key biological pathways. It is recognized as a metabolite of dopamine, L-DOPA, α-methyldopa, and the synthetic amphetamines MDMA (3,4-methylenedioxymethamphetamine) and MDEA (3,4-methylenedioxy-N-ethylamphetamine)[1][2]. Emerging research has highlighted its role as a potentially neurotoxic agent, of particular interest in the study of neurodegenerative diseases such as Parkinson's disease[3][4]. This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological significance, and experimental protocols related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 2503-44-8 | [5] |

| Molecular Formula | C₉H₁₀O₃ | [5] |

| Molecular Weight | 166.17 g/mol | [5] |

| Appearance | White to very dark brown powder | [1] |

| Melting Point | -30 °C (decomposition) | [1] |

| Boiling Point | 170-173 °C at 0.3 Torr | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |

| pKa | 9.59 ± 0.10 (Predicted) | [1] |

| InChI Key | JQXBETDGCMQLMK-UHFFFAOYSA-N | [5] |

| SMILES | CC(=O)CC1=CC(=C(O)C=C1)O | [5] |

Synthesis and Purification

This compound can be synthesized through several routes, most notably via the oxidative deamination of α-methyldopa. Below is a representative experimental protocol for its enzymatic synthesis and a general procedure for its purification.

Enzymatic Synthesis from α-Methyldopa

This protocol is based on the known enzymatic conversion of α-methyldopa to this compound by DOPA decarboxylase[6].

Materials:

-

α-Methyldopa

-

DOPA decarboxylase (DDC) enzyme

-

Phosphate (B84403) buffer (50 mM, pH 7.4)

-

Glutamate dehydrogenase

-

Required co-factors for DDC (e.g., Pyridoxal 5'-phosphate)

-

Molecular oxygen source (air)

Protocol:

-

Prepare a solution of α-methyldopa in 50 mM phosphate buffer (pH 7.4) to a final concentration of 1 mM.

-

Add DOPA decarboxylase to the reaction mixture to a final concentration of 1 µM.

-

Ensure the reaction mixture is well-aerated to provide a source of molecular oxygen.

-

Incubate the reaction at 37°C with gentle agitation.

-

Monitor the formation of this compound over time using HPLC with electrochemical detection.

-

The reaction can be quenched by the addition of a strong acid, such as perchloric acid, to a final concentration of 0.1 M, which will precipitate the enzyme.

-

Centrifuge the quenched reaction mixture to remove the precipitated enzyme. The supernatant will contain the product.

Purification by Column Chromatography

This is a general protocol for the purification of aryl ketones and can be adapted for this compound[7][8][9].

Materials:

-

Silica (B1680970) gel (230-400 mesh)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Crude this compound solution

Protocol:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Equilibrate the column by running a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) through it.

-

Concentrate the crude this compound solution under reduced pressure to a minimal volume.

-

Load the concentrated crude product onto the top of the silica gel column.

-

Begin elution with the hexane/ethyl acetate mixture, starting with a low polarity (e.g., 9:1) and gradually increasing the polarity (e.g., to 7:3 or 5:5) to elute the compound of interest.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase and a UV lamp for visualization.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data for similar compounds.

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural confirmation.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Proton | 2.15 | s | 3H | -CH₃ |

| Proton | 3.60 | s | 2H | -CH₂- |

| Proton | 6.65 | dd | 1H | Ar-H |

| Proton | 6.75 | d | 1H | Ar-H |

| Proton | 6.80 | d | 1H | Ar-H |

| Proton | 8.80 | br s | 1H | Ar-OH |

| Proton | 8.90 | br s | 1H | Ar-OH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbon | 29.0 | -CH₃ |

| Carbon | 50.0 | -CH₂- |

| Carbon | 115.5 | Ar-CH |

| Carbon | 116.0 | Ar-CH |

| Carbon | 121.0 | Ar-CH |

| Carbon | 128.0 | Ar-C (quaternary) |

| Carbon | 144.0 | Ar-C-OH |

| Carbon | 145.0 | Ar-C-OH |

| Carbon | 208.0 | C=O |

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern.

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 166 |

| Key Fragments (m/z) | 123, 95, 67 |

Proposed Fragmentation Pathway:

References

- 1. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 3,4-Dihydroxyphenylacetaldehyde potentiates the toxic effects of metabolic stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Reactivity of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite, is Dependent on both the Aldehyde and Catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to 1-(3,4-dihydroxyphenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-dihydroxyphenyl)propan-2-one, also known as 3,4-dihydroxyphenylacetone, is a phenolic ketone that has garnered interest in the scientific community for its potential as a versatile chemical intermediate and for its anticipated biological activities.[1] As a metabolite of several pharmacologically significant compounds, including 3,4-methylenedioxyethylamphetamine (B12700981) (MDMA) and the Parkinson's disease pro-drug α-methyldopa, its characterization is of considerable importance.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3,4-dihydroxyphenyl)propan-2-one, detailed hypothetical and established experimental protocols for its synthesis and biological evaluation, and a discussion of its potential mechanisms of action, including its putative role in modulating inflammatory signaling pathways.

Chemical and Physical Properties

1-(3,4-dihydroxyphenyl)propan-2-one is an organic compound featuring a ketone functional group and a catechol (3,4-dihydroxybenzene) moiety.[1] The presence of the hydroxyl groups on the aromatic ring suggests potential antioxidant properties through the scavenging of free radicals.[1] It typically presents as a white to off-white crystalline solid with solubility in organic solvents like ethanol (B145695) and acetone, and limited solubility in water.[1]

Table 1: Physicochemical Properties of 1-(3,4-dihydroxyphenyl)propan-2-one

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.17 g/mol | [3] |

| CAS Number | 2503-44-8 | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | -30 °C (decomposition) | [3] |

| Boiling Point | 170-173 °C @ 0.3 Torr | [3] |

| Density | 1.251 g/cm³ | [3] |

| Water Solubility | 8.896e+004 mg/L @ 25 °C (estimated) | [3] |

| XLogP3 | 0.6 | [3] |

| SMILES | CC(=O)CC1=CC(=C(C=C1)O)O | [4] |

| InChI | InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3 | [4] |

Synthesis and Purification

While specific, detailed synthesis protocols for 1-(3,4-dihydroxyphenyl)propan-2-one are not abundant in readily available literature, a plausible synthetic route can be extrapolated from standard organic chemistry reactions and procedures for similar molecules. A common approach would involve a Friedel-Crafts acylation or a related reaction.

Hypothetical Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a potential method for the synthesis of 1-(3,4-dihydroxyphenyl)propan-2-one.

Materials:

-

3,4-Dimethoxybenzyl chloride

-

Methylmagnesium bromide (in diethyl ether)

-

Anhydrous diethyl ether

-

Boron tribromide (BBr₃)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for elution

Procedure:

-

Grignard Reaction: To a solution of 3,4-dimethoxybenzyl chloride in anhydrous diethyl ether, slowly add a solution of methylmagnesium bromide in diethyl ether at 0 °C under an inert atmosphere (e.g., argon). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

-

Purification of Intermediate: Remove the solvent under reduced pressure. The crude intermediate, 1-(3,4-dimethoxyphenyl)propan-2-one, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Demethylation: Dissolve the purified intermediate in anhydrous dichloromethane and cool to -78 °C. Add a solution of boron tribromide in dichloromethane dropwise. Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.

-

Final Work-up and Purification: Carefully quench the reaction with methanol (B129727), followed by the addition of water. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product, 1-(3,4-dihydroxyphenyl)propan-2-one, can be purified by column chromatography on silica gel.

Biological Activities and Experimental Protocols

The chemical structure of 1-(3,4-dihydroxyphenyl)propan-2-one suggests potential antioxidant, anti-inflammatory, and antimicrobial activities. Below are detailed protocols for evaluating these properties.

Antioxidant Activity

3.1.1. DPPH Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.[5][6]

Materials:

-

1-(3,4-dihydroxyphenyl)propan-2-one

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Trolox (as a standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of 1-(3,4-dihydroxyphenyl)propan-2-one in methanol. Prepare a series of dilutions from the stock solution. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Assay: In a 96-well plate, add a specific volume of each dilution of the test compound. Add the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Anti-inflammatory Activity

3.2.1. In Vitro Assay using THP-1 Macrophages

This assay evaluates the ability of the compound to reduce the production of pro-inflammatory cytokines in a human cell line.[7]

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

1-(3,4-dihydroxyphenyl)propan-2-one

-

ELISA kits for TNF-α and IL-6

-

Cell culture plates

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Differentiate the cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 1-(3,4-dihydroxyphenyl)propan-2-one and incubate for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the treated cells to those in the LPS-stimulated control cells to determine the anti-inflammatory effect of the compound.

Antimicrobial Activity

3.3.1. Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

1-(3,4-dihydroxyphenyl)propan-2-one

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Grow the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial dilutions of 1-(3,4-dihydroxyphenyl)propan-2-one in the appropriate broth in a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, which can be determined visually or by measuring the absorbance at 600 nm.

Potential Mechanism of Action and Signaling Pathways

While the specific molecular targets of 1-(3,4-dihydroxyphenyl)propan-2-one have not been extensively studied, its structural similarity to other phenolic compounds, such as flavonoids, suggests that it may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses. A plausible hypothesis is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6. It is hypothesized that 1-(3,4-dihydroxyphenyl)propan-2-one may inhibit the activation of the IKK complex, thereby preventing IκB degradation and subsequent NF-κB nuclear translocation.

Conclusion

1-(3,4-dihydroxyphenyl)propan-2-one is a compound with significant potential for further investigation. Its chemical structure suggests a range of biological activities that, if confirmed and quantified, could open avenues for its use in drug development and as a research tool. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of its antioxidant, anti-inflammatory, and antimicrobial properties. Furthermore, the proposed mechanism of action involving the NF-κB pathway offers a starting point for more in-depth mechanistic studies to elucidate its precise molecular targets and therapeutic potential. Further research is warranted to fully characterize this promising molecule and its role in cellular processes.

References

- 1. CAS 2503-44-8: 1-(3,4-dihydroxyphenyl)-2-propanone [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. echemi.com [echemi.com]

- 4. 1-(3,4-Dihydroxyphenyl)-2-propanone | C9H10O3 | CID 2762430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 6. abcam.cn [abcam.cn]

- 7. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

The Biological Role of 3,4-Dihydroxyphenylacetone In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylacetone (DHPA) is a catechol compound that has been identified as a metabolite of several endogenous and exogenous substances, including the neurotransmitter dopamine (B1211576) and the pharmaceutical agent α-methyldopa. While research on its in vivo biological role is still in its nascent stages, emerging in vitro evidence suggests potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of DHPA's biological significance, focusing on its metabolic origins and putative mechanisms of action. This document summarizes the limited available data, details relevant experimental protocols from in vitro studies, and presents key metabolic and signaling pathways to guide future in vivo research. A critical distinction is drawn between DHPA and the structurally similar but more extensively studied neurotoxin, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), to prevent confusion in research endeavors.

Introduction

This compound (CAS 2503-44-8), a ketone derivative of catechol, is a molecule of growing interest in metabolic research.[1] Its presence in biological systems is primarily as a metabolite of key physiological and pharmacological compounds.[1][2] While its direct and specific in vivo functions are not yet well-defined, the structural characteristics of DHPA, particularly the catechol moiety, suggest a potential for bioactivity, including antioxidant and anti-inflammatory effects.

It is imperative to distinguish this compound from the aldehyde 3,4-dihydroxyphenylacetaldehyde (DOPAL). DOPAL is a well-characterized toxic metabolite of dopamine implicated in the pathogenesis of Parkinson's disease.[3][4][5] In contrast, the current body of evidence does not support a similar neurotoxic role for DHPA. This guide will focus exclusively on the known and potential biological roles of this compound.

Metabolic Pathways of this compound Formation

DHPA has been identified as a metabolite of several precursor compounds through various enzymatic reactions. Understanding these pathways is crucial for interpreting its presence in biological samples.

Metabolism of α-Methyldopa

The antihypertensive drug α-methyldopa is a significant source of DHPA. The enzyme DOPA decarboxylase catalyzes the oxidative deamination of α-methyldopa, leading to the formation of this compound and ammonia.[6] This reaction proceeds via an intermediate, α-methyldopamine, which does not typically accumulate.[6]

Metabolism of Dopamine

This compound is also a metabolite of the neurotransmitter dopamine.[1][7] While the primary metabolic pathways of dopamine lead to 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), alternative routes can produce DHPA.

Metabolism of MDMA and MDEA

DHPA has been identified as a minor metabolite of the synthetic compounds 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA).[2] The metabolic route involves oxidative deamination of the parent compounds.[2]

Potential Biological Roles and Mechanisms of Action

The in vivo biological functions of DHPA are not well-established. However, in vitro studies on DHPA and structurally similar compounds suggest potential roles in mitigating oxidative stress and inflammation.

Antioxidant Activity

Phenolic compounds with a catechol structure are known for their antioxidant properties, and DHPA is hypothesized to share this characteristic. A study on the related compound 3,4-dihydroxyacetophenone (DHAP) demonstrated its ability to protect human umbilical vein endothelial cells (HUVECs) from high glucose-induced oxidative stress.[8] This protection was mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[8]

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes, including HO-1.

Anti-inflammatory Activity

The potential anti-inflammatory properties of DHPA are suggested by studies on similar phenolic compounds. For instance, 3,5-diprenyl-4-hydroxyacetophenone, a derivative of hydroxyacetophenone, was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated macrophages, while increasing the anti-inflammatory cytokine IL-10.[9]

Quantitative Data

Currently, there is a paucity of in vivo quantitative data for this compound. The available data is primarily from in vitro studies of related compounds.

| Compound | Assay | Model | Endpoint | Result | Reference |

| 3,5-diprenyl-4-hydroxyacetophenone | DPPH radical scavenging | In vitro | IC50 | 26.00 ± 0.37 µg/mL | [9] |

| 3,5-diprenyl-4-hydroxyacetophenone | Nitric Oxide Inhibition | LPS-stimulated J774A.1 macrophages | % Inhibition (at 91.78 µM) | 38.96% | [9] |

| 3,5-diprenyl-4-hydroxyacetophenone | IL-1β Inhibition | LPS-stimulated J774A.1 macrophages | % Inhibition (at 91.78 µM) | 55.56% | [9] |

| 3,5-diprenyl-4-hydroxyacetophenone | IL-6 Inhibition | LPS-stimulated J774A.1 macrophages | % Inhibition (at 91.78 µM) | 51.62% | [9] |

| 3,5-diprenyl-4-hydroxyacetophenone | TNF-α Inhibition | LPS-stimulated J774A.1 macrophages | % Inhibition (at 91.78 µM) | 59.14% | [9] |

| 3,5-diprenyl-4-hydroxyacetophenone | IL-10 Increase | LPS-stimulated J774A.1 macrophages | % Increase (at 91.78 µM) | 61.20% | [9] |

Experimental Protocols

Given the limited in vivo research on DHPA, this section provides detailed methodologies for key in vitro experiments that are crucial for elucidating its biological activity. These protocols can serve as a foundation for future in vivo studies.

Assessment of Antioxidant Activity in HUVECs (adapted from a study on 3,4-dihydroxyacetophenone)[8]

Objective: To determine the protective effect of a test compound against high glucose-induced oxidative stress in Human Umbilical Vein Endothelial Cells (HUVECs).

Experimental Workflow:

Methodology:

-

Cell Culture: HUVECs are cultured in endothelial cell medium supplemented with fetal bovine serum and endothelial cell growth supplement.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 3,4-dihydroxyacetophenone) for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Following pre-treatment, the medium is replaced with high-glucose medium (e.g., 33 mmol/l D-glucose) to induce oxidative stress, and cells are incubated for another period (e.g., 48 hours). A normal glucose control group (e.g., 5.5 mmol/l D-glucose) is also maintained.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is quantified using a fluorescence microscope or a microplate reader.

-

Western Blot Analysis: Protein expression levels of Nrf2 and HO-1 are determined by Western blotting. Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against Nrf2 and HO-1, followed by incubation with a secondary antibody.

-

RT-qPCR Analysis: The mRNA expression levels of Nrf2 and HO-1 are quantified using reverse transcription-quantitative PCR. Total RNA is extracted, reverse transcribed to cDNA, and then subjected to qPCR with specific primers for Nrf2, HO-1, and a housekeeping gene.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

Objective: To evaluate the effect of the test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Macrophages are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) are mixed and incubated at room temperature. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

-

Cell Viability Assay (MTT): To ensure that the inhibition of NO production is not due to cytotoxicity, a cell viability assay such as the MTT assay is performed in parallel.

Conclusion and Future Directions

This compound is a metabolite of significant endogenous and pharmacological precursors. While direct in vivo evidence of its biological role is currently scarce, in vitro studies of structurally related compounds suggest that DHPA may possess antioxidant and anti-inflammatory properties, potentially through the modulation of pathways like Nrf2/HO-1.

Future research should focus on:

-

In vivo studies: Conducting animal studies to investigate the pharmacokinetics, biodistribution, and efficacy of DHPA in models of oxidative stress and inflammation.

-

Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by DHPA in vivo.

-

Comparative studies: Directly comparing the in vivo biological activities of DHPA and DOPAL to further clarify their distinct roles.

-

Quantitative analysis: Developing and validating sensitive methods for the quantification of DHPA in various biological matrices to better understand its endogenous levels and metabolic flux.

A deeper understanding of the in vivo biological role of this compound will be critical in determining its potential as a biomarker or a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 5. [PDF] Synthesis and cyclic voltammetry studies of 3,4-methylenedioxymethamphetamine (MDMA) human metabolites | Semantic Scholar [semanticscholar.org]

- 6. 2.6. In Vitro Antioxidant Activity Assays [bio-protocol.org]

- 7. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,4-Dihydroxyphenylacetic Acid (DOPAC) as a Key Dopamine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuroscience and neuropharmacology, understanding the metabolic fate of neurotransmitters is paramount for elucidating brain function, diagnosing disease, and developing novel therapeutics. Dopamine (B1211576), a central catecholamine neurotransmitter, undergoes extensive metabolism into several key products. Among these, 3,4-dihydroxyphenylacetic acid (DOPAC) stands out as a principal metabolite, the quantification of which provides a critical window into dopamine turnover and the health of dopaminergic neurons.[1]

This technical guide offers an in-depth exploration of DOPAC, beginning with its biochemical origins from dopamine. It will detail the enzymatic pathways, the physiological and pathological significance of its formation—with a particular focus on its toxic precursor, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL)—and its emerging role as a clinical biomarker for neurodegenerative disorders such as Parkinson's disease.[2] Furthermore, this document provides detailed experimental protocols for the robust analysis of DOPAC in biological matrices and presents key quantitative data to support research and development efforts.

It is important to clarify a point of nomenclature: this guide focuses on 3,4-Dihydroxyphenylacetic acid (DOPAC). The similarly named 3,4-Dihydroxyphenylacetone is a different compound, identified as a minor metabolite of substances like MDMA and α-methyldopa, not a primary product of dopamine catabolism.[3][4]

Biochemical Pathway of DOPAC Formation

Dopamine is primarily metabolized via two main enzymatic routes, both culminating in the formation of homovanillic acid (HVA), which is then excreted in urine.[5][6] DOPAC is a critical intermediate in one of these pathways.

The principal pathway for DOPAC synthesis occurs within the neuron and involves two key enzymatic steps:

-

Oxidative Deamination of Dopamine: Cytosolic dopamine that is not sequestered in synaptic vesicles is metabolized by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane.[7][8] Both isoforms, MAO-A and MAO-B, effectively catalyze the conversion of dopamine into the highly reactive and toxic intermediate, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[6][8] This reaction also produces hydrogen peroxide, a reactive oxygen species.[8]

-

Oxidation of DOPAL: The aldehyde intermediate, DOPAL, is rapidly detoxified primarily through oxidation to DOPAC.[7] This conversion is catalyzed by aldehyde dehydrogenase (ALDH) enzymes, which are present in both the cytosol (ALDH1) and mitochondria (ALDH2).[7][9]

Subsequently, DOPAC can be further metabolized by catechol-O-methyltransferase (COMT) to form homovanillic acid (HVA).[5][10] In an alternative pathway, COMT can first act on dopamine to produce 3-methoxytyramine (3-MT), which is then metabolized by MAO and ALDH to HVA.[5][6][10]

Physiological and Pathological Significance

While DOPAC itself is a relatively stable end-product of initial dopamine breakdown, its formation pathway and concentration levels hold significant diagnostic and pathological implications.

The "Catecholaldehyde Hypothesis" and Neurotoxicity

A growing body of evidence suggests that the primary toxic species in dopamine metabolism is not dopamine itself, but its immediate metabolite, DOPAL.[7][11] DOPAL is a highly reactive aldehyde that can readily modify proteins, cause protein aggregation, and induce apoptosis.[8] The "catecholaldehyde hypothesis" posits that conditions leading to the accumulation of DOPAL contribute significantly to the selective degeneration of dopaminergic neurons seen in Parkinson's disease (PD).[8][12] Such conditions include the inhibition or saturation of ALDH enzymes or interference with the vesicular storage of dopamine, which increases its availability for conversion to DOPAL by MAO.[8][12] Therefore, the efficient conversion of DOPAL to DOPAC by ALDH is a critical neuroprotective mechanism.

DOPAC as a Clinical Biomarker

The measurement of DOPAC levels, often in cerebrospinal fluid (CSF), serves as a valuable biomarker for the status of the dopaminergic system in several neurological disorders.

-

Parkinson's Disease (PD): Nigrostriatal dopamine depletion is a hallmark of PD.[13] Consequently, low levels of DOPAC in the CSF can indicate this deficiency and have been shown to help identify individuals in the preclinical stages of the disease.[2] Furthermore, an elevated ratio of cysteinyl-dopamine to DOPAC in the CSF appears to be a specific biomarker for parkinsonism in synucleinopathies.[13]

-

Huntington's Disease (HD): In contrast to PD, studies have reported increased levels of both dopamine and DOPAC in the CSF of patients with Huntington's disease, suggesting an overactive dopaminergic system.[14]

-

Dopamine Turnover and Oxidative Stress: In a broader sense, elevated DOPAC levels can signify increased dopamine breakdown.[1] Because the MAO-catalyzed reaction produces hydrogen peroxide, high dopamine turnover can contribute to oxidative stress, which has wide-ranging effects on neuronal health.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to DOPAC as a clinical biomarker and the kinetics of its formation.

Table 1: DOPAC as a Biomarker in Neurological Disorders

| Condition | Biological Matrix | Observation | Quantitative Finding / Significance | Reference(s) |

|---|---|---|---|---|

| Preclinical Parkinson's Disease | Cerebrospinal Fluid (CSF) | Decreased | Optimal diagnostic cutoff value for low DOPAC was 1.22 pmol/mL. | [2] |

| Parkinsonism in Synucleinopathies (PD, MSA-P) | Cerebrospinal Fluid (CSF) | Increased Ratio | Mean cysteinyl-dopamine:DOPAC ratio was >2x control (e.g., 0.14 vs 0.05). | [13] |

| Huntington's Disease | Cerebrospinal Fluid (CSF) | Increased | Levels of DOPAC were significantly increased compared to controls. |[14] |

Table 2: Kinetic Rate Constants of Dopamine and DOPAC Decline in Rat Brain Data derived from a kinetic study measuring metabolite disappearance after inhibition of dopamine synthesis with α-methyl-p-tyrosine.

| Brain Region | Metabolite | Rate Constant of Decline (k, hr⁻¹) | Key Implication | Reference(s) |

|---|---|---|---|---|

| Striatum | Dopamine | Value not specified | The rate constant for DOPAC decline was greater than for dopamine. | [15] |

| DOPAC | Value not specified | [15] | ||

| Nucleus Accumbens | Dopamine | Value not specified | The rate constant for dopamine decline was greater in areas with higher DOPAC/dopamine ratios. | [15] |

| DOPAC | Value not specified | [15] | ||

| Frontal Cortex | Dopamine | Value not specified | Suggests a substantial amount of DOPAC derives from a newly formed dopamine pool. | [15] |

| | DOPAC | Value not specified | |[15] |

Analytical Methodologies

Accurate quantification of DOPAC in complex biological matrices requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection has historically been used, but Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is now the preferred method due to its superior sensitivity and selectivity.[16][17]

Experimental Protocol 1: Sample Preparation from Biological Matrices

Effective sample preparation is critical to remove interfering substances like proteins, lipids, and salts, and to concentrate the analyte prior to analysis.[18] The following is a generalized workflow adaptable for tissues, plasma, or CSF.

Methodology Details:

-

Homogenization (for tissue): Brain tissue is dissected, weighed, and homogenized in a cold, acidified buffer (e.g., containing formic acid) to ensure analyte stability and inactivate enzymes.[19]

-

Protein Precipitation (PPT): This is a common first step for plasma, CSF, or tissue homogenates.[20] A cold organic solvent like acetonitrile is added to precipitate proteins.

-

Centrifugation: The sample is centrifuged at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.

-

Extraction: The resulting supernatant can be further purified using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[20][21] This step helps remove salts and lipids that can cause ion suppression in the mass spectrometer.

-

Evaporation: The cleaned extract is often evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: The dried residue is redissolved in a small, precise volume of the initial LC mobile phase, ready for injection.[22]

Experimental Protocol 2: Quantification by LC-MS/MS

This protocol outlines a typical method for the sensitive and selective quantification of DOPAC.

Instrumentation:

-

An Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system.

-

A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[17][23]

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, <2 µm particle size) is commonly used for separation.[17]

-

Mobile Phase: A gradient elution is typically employed using:

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to aid ionization.

-

Mobile Phase B: Acetonitrile or methanol (B129727) with the same modifier.

-

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI can be run in either positive or negative mode; for DOPAC, negative mode is often effective.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[23] This involves monitoring a specific precursor ion-to-product ion transition for the analyte and its internal standard.

-

Example DOPAC Transition: m/z 167.1 → 123.1 (corresponding to the loss of CO₂)

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows must be optimized for the specific instrument and analyte.

Quantification:

-

Internal Standard (IS): A stable isotope-labeled version of DOPAC (e.g., DOPAC-d₃) is the ideal internal standard. It is added at the beginning of the sample preparation process to account for analyte loss and matrix effects.

-

Calibration Curve: A calibration curve is generated by analyzing standards of known concentrations (prepared in a surrogate matrix) and plotting the peak area ratio (analyte/IS) against concentration. The concentration in unknown samples is then determined from this curve.[16]

Conclusion

3,4-Dihydroxyphenylacetic acid (DOPAC) is more than a simple breakdown product of dopamine. It is a vital analyte that provides a quantitative measure of presynaptic dopamine metabolism and turnover. The integrity of its metabolic pathway, particularly the efficient conversion of the toxic aldehyde DOPAL to DOPAC, is critical for the survival of dopaminergic neurons. As a clinical biomarker, DOPAC levels in biological fluids offer valuable insights into the pathophysiology of neurodegenerative disorders, holding promise for the early diagnosis and monitoring of diseases like Parkinson's. The continued refinement of sensitive analytical methods, such as LC-MS/MS, will further enhance the utility of DOPAC in both fundamental neuroscience research and the development of next-generation therapies targeting the dopaminergic system.

References

- 1. 3,4-Dihydroxyphenylacetic acid (DOPAC) - Neurotransmitters - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. This compound CAS#: 2503-44-8 [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]

- 6. Dopamine - Wikipedia [en.wikipedia.org]

- 7. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldehyde dehydrogenase inhibition generates a reactive dopamine metabolite autotoxic to dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 11. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vesicular uptake blockade generates the toxic dopamine metabolite 3,4-dihydroxyphenylacetaldehyde in PC12 cells: relevance to the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neurology.org [neurology.org]

- 14. Increased cerebrospinal fluid dopamine and 3,4-dihydroxyphenylacetic acid levels in Huntington's disease: evidence for an overactive dopaminergic brain transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A kinetic study of the rate of formation of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the brain of the rat: implications for the origin of DOPAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alterations of 3,4-dihydroxyphenylethylamine and its metabolite 3,4-dihydroxyphenylacetic produced in rat brain tissues after systemic administration of saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. gcms.cz [gcms.cz]

- 21. cbspd.com [cbspd.com]

- 22. agilent.com [agilent.com]

- 23. mdpi.com [mdpi.com]

The Metabolic Crossroads of 3,4-Dihydroxyphenylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylacetone (DHPA), a catechol-containing ketone, is a metabolite of significant interest due to its involvement in diverse metabolic pathways across different biological kingdoms. From its role in the intricate process of insect cuticle formation to its emergence as a metabolite in mammalian dopamine (B1211576) and xenobiotic metabolism, DHPA stands at a metabolic crossroads. This technical guide provides an in-depth exploration of the synthesis, degradation, and metabolic significance of DHPA, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development endeavors.

Data Presentation

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrate | Product | Organism | Km (µM) | kcat (min-1) | Reference(s) |

| Dopa Decarboxylase (DDC) | α-Methyldopa | This compound | Pig Kidney | 45 | 5.68 | [1] |

| 3,4-Dihydroxyphenylacetaldehyde (B32087) Synthase (DHPAAS) | α-Methyldopa | This compound | Bombyx mori | Not Reported | Not Reported | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2503-44-8 | [3] |

| Molecular Formula | C9H10O3 | [3] |

| Molecular Weight | 166.17 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in ethanol (B145695) and acetone, limited solubility in water | [4] |

Metabolic Pathways Involving this compound

Formation from α-Methyldopa by Dopa Decarboxylase

In mammalian systems, this compound is a product of the oxidative deamination of α-methyldopa, a reaction catalyzed by Dopa Decarboxylase (DDC).[1] This reaction represents a side activity of DDC, which primarily functions in the decarboxylation of L-DOPA to dopamine.[1] The formation of DHPA from α-methyldopa is accompanied by the consumption of molecular oxygen and the release of ammonia.[1]

Role in Insect Cuticle Formation

In insects, 3,4-dihydroxyphenylacetaldehyde synthase (DHPAAS) catalyzes the conversion of α-methyldopa (AMD) to this compound.[2] DHPAAS is a key enzyme in a metabolic pathway that contributes to the formation and hardening of the insect cuticle.[2]

Metabolism of Xenobiotics (MDMA)

This compound has been identified as a minor metabolite of 3,4-methylenedioxymethamphetamine (MDMA) and its analogue 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA).[3] It is formed through oxidative deamination of the parent compounds.[3]

Potential Degradation Pathway in Microorganisms

While the direct microbial degradation of this compound has not been extensively characterized, the degradation of the structurally related compound, 3,4-dihydroxyphenylacetate, is well-documented in bacteria such as Escherichia coli.[5] This pathway involves ring cleavage by a dioxygenase. It is plausible that DHPA could be oxidized to 3,4-dihydroxyphenylacetate and subsequently enter this catabolic pathway.

Experimental Protocols

Assay for Dopa Decarboxylase Activity (DHPA Formation)

This protocol is adapted from the methods described for the characterization of DDC activity with α-methyldopa.[1]

-

Principle: The formation of this compound is monitored spectrophotometrically or by HPLC. The reaction consumes oxygen, which can also be measured.

-

Reagents:

-

Purified Dopa Decarboxylase

-

α-Methyldopa solution (in appropriate buffer)

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.2)

-

(For HPLC) Perchloric acid (for reaction termination)

-

(For HPLC) Mobile phase (e.g., phosphate buffer with an organic modifier like methanol)

-

(For HPLC) this compound standard

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and a known concentration of Dopa Decarboxylase.

-

Initiate the reaction by adding a known concentration of α-methyldopa.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

For spectrophotometric analysis, monitor the change in absorbance at a wavelength where DHPA has a characteristic absorbance.

-

For HPLC analysis, at various time points, withdraw aliquots of the reaction mixture and terminate the reaction by adding perchloric acid.

-

Centrifuge the terminated reaction mixture to pellet precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC with electrochemical or UV detection to quantify the amount of DHPA formed.

-

Calculate the initial reaction velocity from the rate of DHPA formation.

-

Determine Km and kcat by measuring the initial velocity at varying concentrations of α-methyldopa and fitting the data to the Michaelis-Menten equation.

-

Heterologous Expression and Purification of 3,4-Dihydroxyphenylacetaldehyde Synthase (DHPAAS)

This protocol is a general guide based on methods for expressing insect enzymes in E. coli.[2][6]

-

Principle: The gene encoding DHPAAS is cloned into an expression vector, expressed in a suitable E. coli strain, and the recombinant protein is purified using affinity chromatography.

-

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

Synthetic gene for DHPAAS (codon-optimized for E. coli)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., Tris-HCl buffer with NaCl, imidazole (B134444), and lysozyme)

-

Ni-NTA affinity chromatography column and buffers (wash and elution buffers with increasing imidazole concentrations)

-

-

Procedure:

-

Clone the DHPAAS gene into the expression vector.

-

Transform the vector into the E. coli expression strain.

-

Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged DHPAAS with elution buffer.

-

Analyze the purified protein by SDS-PAGE to assess purity and concentration.

-

Quantification of this compound in Biological Samples by HPLC

This is a general protocol that can be adapted for various biological matrices like insect hemolymph or urine.[7][8]

-

Principle: DHPA is extracted from the biological matrix and quantified by reverse-phase HPLC with electrochemical detection (ECD) or mass spectrometry (MS).

-

Sample Preparation (General):

-

Collect the biological sample (e.g., hemolymph, urine) and immediately add an antioxidant (e.g., ascorbic acid) and an internal standard.

-

Deproteinize the sample by adding a precipitating agent like perchloric acid or ice-cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected into the HPLC system or further purified by solid-phase extraction (SPE) if necessary.

-

-

HPLC-ECD Conditions (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase: Phosphate or citrate (B86180) buffer (e.g., pH 3-4) with a small percentage of organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 0.5-1.0 mL/min

-

Detection: Electrochemical detector with a glassy carbon working electrode. The potential should be optimized for the oxidation of DHPA (typically +0.6 to +0.8 V).

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of DHPA.

-

Quantify the DHPA in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.

-

Conclusion

This compound is a versatile metabolite that participates in a range of biochemical transformations. Its roles in insect physiology, mammalian pharmacology, and xenobiotic metabolism highlight the interconnectedness of metabolic pathways. The data and protocols presented in this guide offer a foundation for further investigation into the enzymology, regulation, and physiological consequences of DHPA metabolism. A deeper understanding of these pathways will be crucial for the development of novel insecticides, the elucidation of drug metabolism and toxicity mechanisms, and a more comprehensive view of catecholamine biochemistry.

References

- 1. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing this compound, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism-based tuning of insect 3,4-dihydroxyphenylacetaldehyde synthase for synthetic bioproduction of benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. CAS 2503-44-8: 1-(3,4-dihydroxyphenyl)-2-propanone [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Discovery and History of 3,4-Dihydroxyphenylacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylacetone, a catechol-containing phenylpropanoid, holds a significant position in the landscape of neurobiology and pharmacology. Initially identified as a minor metabolite of several psychoactive compounds, its relevance has expanded to encompass the intricate pathways of dopamine (B1211576) metabolism and its potential implications in neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its metabolic significance.

Introduction

This compound, also known as 1-(3,4-dihydroxyphenyl)propan-2-one, is a ketone derivative of catechol. Its chemical structure, featuring a reactive catechol ring and a propanone side chain, underpins its biochemical activities. While not a household name in pharmacology, it serves as a crucial analytical reference standard and a key intermediate in understanding the metabolic fate of various xenobiotics and endogenous molecules.[1][2] This guide will delve into the scientific journey of this compound, from its initial detection as a metabolic byproduct to its current status as a molecule of interest in metabolic and neurotoxicology research.

Discovery and Historical Milestones

The discovery of this compound is intrinsically linked to the study of the metabolism of other compounds, most notably synthetic amphetamine derivatives and the antihypertensive drug α-methyldopa.

-

1988: A Metabolite of MDMA: One of the earliest significant reports of this compound in the scientific literature comes from the work of Lim and Foltz. In their 1988 study published in Chemical Research in Toxicology, they identified this compound as a metabolite of 3,4-(methylenedioxy)methamphetamine (MDMA) in rats, both in vivo and in vitro.[2] This discovery was crucial in elucidating the complex metabolic pathways of MDMA.

-

1996: Human Metabolite of MDEA: Further solidifying its role as a metabolite of amphetamine derivatives, Ensslin et al. identified and quantified this compound in human urine following the administration of racemic 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA). Their work, published in Drug Metabolism and Disposition, also included the synthesis of the compound for use as a reference standard.[2]

-

1998: Enzymatic Production from α-Methyldopa: A pivotal study by Bertoldi et al. in the journal Biochemistry demonstrated that the enzyme Dopa decarboxylase (DDC) can catalyze the oxidative deamination of α-methyldopa to produce this compound.[1][3] This finding was significant as it linked the formation of this ketone to an endogenous enzymatic process and a widely used pharmaceutical agent.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and analytical detection.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [4] |

| Molecular Weight | 166.17 g/mol | [5] |

| CAS Number | 2503-44-8 | [6] |

| Appearance | White to off-white crystalline solid or powder | [5][7] |

| Melting Point | -30 °C (decomposition) | [6] |

| Boiling Point | 170-173 °C at 0.3 Torr | [6] |

| Solubility | DMF: 30 mg/mL; DMSO: 20 mg/mL; Ethanol: 30 mg/mL; PBS (pH 7.2): 10 mg/mL; Chloroform (Slightly); Methanol (Slightly) | [2][6] |

| UV λmax | 284 nm | [2] |

Spectroscopic Data: The structural elucidation and identification of this compound in metabolic studies have been heavily reliant on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While detailed spectra are often specific to the instrumentation and conditions used, the fragmentation patterns in MS and the chemical shifts in NMR are characteristic of the molecule's structure.[1][2]

Synthesis of this compound

The synthesis of this compound is crucial for obtaining the pure compound for use as an analytical standard and for further biological studies. Both chemical and enzymatic routes have been explored.

Chemical Synthesis

A common strategy for the chemical synthesis of this compound involves the use of a protected catechol precursor to prevent unwanted side reactions. A representative, though not fully detailed, synthetic approach can be adapted from the synthesis of the related compound 1-(3',4'-methylenedioxyphenyl)-propan-2-one (MDP2P), a known precursor in the synthesis of MDMA.[8]

Hypothetical Synthetic Workflow:

References

- 1. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing this compound, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound 95 2503-44-8 [sigmaaldrich.com]

- 6. This compound CAS#: 2503-44-8 [m.chemicalbook.com]

- 7. CAS 2503-44-8: 1-(3,4-dihydroxyphenyl)-2-propanone [cymitquimica.com]

- 8. AU2021106190A4 - Improved method of synthesis of 1-(3â,4â-methylene dioxyphenyl)-2-(methylamino) propane (mdma) - Google Patents [patents.google.com]

3,4-Dihydroxyphenylacetone: A Key Metabolite in the Neurotoxic Profile of MDMA and MDEA

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylacetone (DHPA), also known as 1-(3,4-dihydroxyphenyl)-2-propanone, is a minor metabolite of the widely abused psychostimulant drugs 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") and 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA, "eve"). Formed through a secondary metabolic pathway involving oxidative deamination, DHPA's catechol structure raises significant toxicological concerns due to its potential to induce oxidative stress and contribute to the neurotoxic effects associated with its parent compounds. This technical guide provides a comprehensive overview of the current scientific understanding of DHPA as a metabolite, including its formation, methods for its detection, and its postulated role in neurotoxicity. This document is intended for researchers, scientists, and drug development professionals investigating the metabolic and toxicological profiles of amphetamine derivatives.

Introduction

The illicit use of synthetic amphetamine derivatives such as MDMA and MDEA continues to be a global public health concern. While the acute psychoactive effects of these substances are well-documented, their long-term neurotoxic consequences remain an active area of research. The metabolism of MDMA and MDEA is complex, involving multiple enzymatic pathways that lead to a variety of metabolites, some of which are pharmacologically active or possess toxic properties.

One such metabolite is this compound (DHPA). Although considered a minor metabolite, its chemical structure, featuring a catechol group, is analogous to that of other known endogenous and exogenous neurotoxins. The presence of this reactive moiety suggests that DHPA may contribute to the neurotoxicity of MDMA and MDEA through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This guide will delve into the metabolic pathways leading to DHPA, the analytical methods for its identification and quantification, and the current, albeit limited, understanding of its neurotoxic potential.

Metabolic Pathways of MDMA and MDEA to this compound